N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide
Description
N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide is a benzamide derivative featuring a benzothiazole ring system with a Z-configuration at the imine bond. The compound’s structure includes methyl substituents at the 3- and 4-positions of the benzothiazole ring and 2,5-dimethyl groups on the benzamide moiety.
Properties
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-8-9-12(2)14(10-11)17(21)19-18-20(4)16-13(3)6-5-7-15(16)22-18/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZGQUXUUYXTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, characterized by a benzothiazole core fused with a dimethylbenzamide moiety. Its structural formula can be represented as follows:
This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as proliferation and apoptosis. For instance, it has been shown to inhibit certain kinases that are crucial for cancer cell growth.
- Receptor Modulation : It may act on various receptors in the body, influencing signaling pathways that regulate inflammation and cell survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that this compound has potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at a dosage of 20 mg/kg daily for two weeks .
- Antimicrobial Efficacy : Research reported in Antimicrobial Agents and Chemotherapy highlighted its effectiveness against resistant strains of bacteria, suggesting its potential role in treating infections caused by multidrug-resistant pathogens .
- Mechanistic Insights : A detailed mechanistic study indicated that the compound activates apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Electronic and Steric Profiles
A key analog is 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (), which shares the benzothiazolylidene-benzamide core but differs in substituents:
- Electron-withdrawing groups: The 4,6-difluoro and 3-ethyl groups in ’s compound contrast with the electron-donating methyl groups in the target compound.
- Steric effects : The 3,4-dimethyl groups in the target compound introduce greater steric hindrance compared to the 3-ethyl group in , which may influence crystal packing or binding interactions in biological systems.
Table 1: Structural Comparison of Benzothiazolylidene-Benzamide Derivatives
Crystallographic and Hydrogen-Bonding Analysis
- Structural Characterization : The target compound’s structure would likely be confirmed via X-ray crystallography using SHELX or ORTEP , as demonstrated in . Metrics such as bond lengths and angles could be compared to CSD entries () for similar benzothiazole derivatives.
- Hydrogen Bonding : emphasizes graph-set analysis for hydrogen-bonding patterns. The target compound’s amide and benzothiazole nitrogen may form intermolecular N–H···S or N–H···O bonds, influencing crystal packing and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
